molecular formula C23H17ClN2O3 B2969499 3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929823-59-6

3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

カタログ番号: B2969499
CAS番号: 929823-59-6
分子量: 404.85
InChIキー: RRDTYDABMNQKED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C23H17ClN2O3 and its molecular weight is 404.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C24H19ClN2O3
  • Molecular Weight : 418.9 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound features a complex chromeno[8,7-e][1,3]oxazin ring system, which is characteristic of many biologically active compounds.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted as a promising therapeutic target .

Antimicrobial Effects

The compound has shown notable antimicrobial activity against several bacterial strains. In vitro studies revealed that it possesses strong inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

Preliminary investigations suggest that This compound acts as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Mechanism

In a recent study published in the Journal of Medicinal Chemistry, the compound was tested against human lung carcinoma cells (A549). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway .

Case Study 2: Antibacterial Screening

A comprehensive antibacterial screening was conducted against five different bacterial strains. The compound exhibited the following minimum inhibitory concentrations (MICs):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis32
Salmonella typhi64
Pseudomonas aeruginosa128

These results indicate its potential as a lead compound for developing new antibacterial agents .

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. For anticancer effects, it is believed to inhibit key signaling pathways involved in cell proliferation and survival. In terms of antimicrobial activity, it disrupts cellular processes essential for bacterial growth and replication.

特性

IUPAC Name

3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c24-16-6-4-15(5-7-16)20-13-28-23-18(22(20)27)8-9-21-19(23)12-26(14-29-21)11-17-3-1-2-10-25-17/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDTYDABMNQKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OCN1CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。